

Application Notes and Protocols: 4-Chloro-2,6-dimethoxypyrimidine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-chloro-2,6-dimethoxypyrimidine** and its isomer, 2-chloro-4,6-dimethoxypyrimidine, as key intermediates in the synthesis of potent agrochemicals. This document details the synthetic routes to prominent herbicides, presents quantitative data for key reactions, and provides detailed experimental protocols. Furthermore, it illustrates the biochemical pathways affected by these agrochemicals.

Introduction

4-Chloro-2,6-dimethoxypyrimidine and its isomer are versatile building blocks in the synthesis of a range of agrochemicals, particularly herbicides.^[1] Their reactivity allows for the introduction of the dimethoxypyrimidine moiety, which is a common feature in a class of herbicides that inhibit the enzyme acetolactate synthase (ALS).^[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.^{[3][4]} Notable herbicides synthesized using this intermediate include Bispyribac-sodium, Pyrithiobac-sodium, and Pyribenzoxim.^[3]

Agrochemicals Synthesized from 4-Chloro-2,6-dimethoxypyrimidine Derivatives

The primary application of **4-chloro-2,6-dimethoxypyrimidine** and its isomer in the agrochemical industry is in the production of pyrimidine-based herbicides. These compounds are effective at controlling a broad spectrum of weeds in various crops.

Table 1: Prominent Herbicides Derived from **4-Chloro-2,6-dimethoxypyrimidine** Intermediates

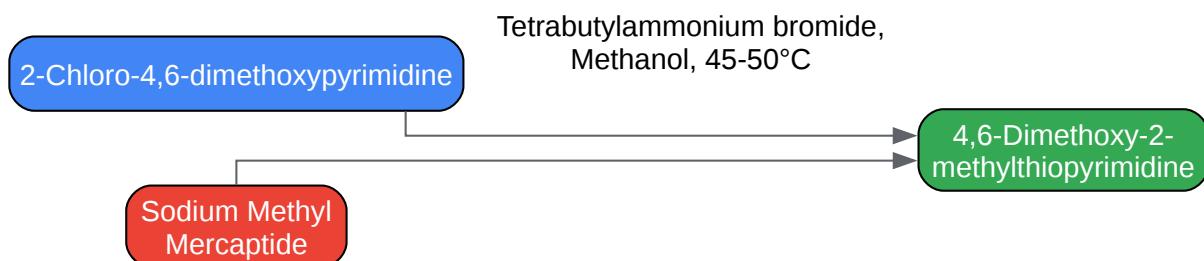
Herbicide	Chemical Class	Mode of Action
Bispyribac-sodium	Pyrimidinyl-oxy-benzoate	Acetolactate Synthase (ALS) inhibitor
Pyrithiobac-sodium	Pyrimidinyl-thio-benzoate	Acetolactate Synthase (ALS) inhibitor
Pyribenzoxim	Pyrimidinyl-oxy-benzoate	Acetolactate Synthase (ALS) inhibitor

Synthetic Pathways and Experimental Protocols

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring.

Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (Intermediate for Pyrithiobac-sodium and Bispyribac-sodium)

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.



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Caption: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.

Experimental Protocol:

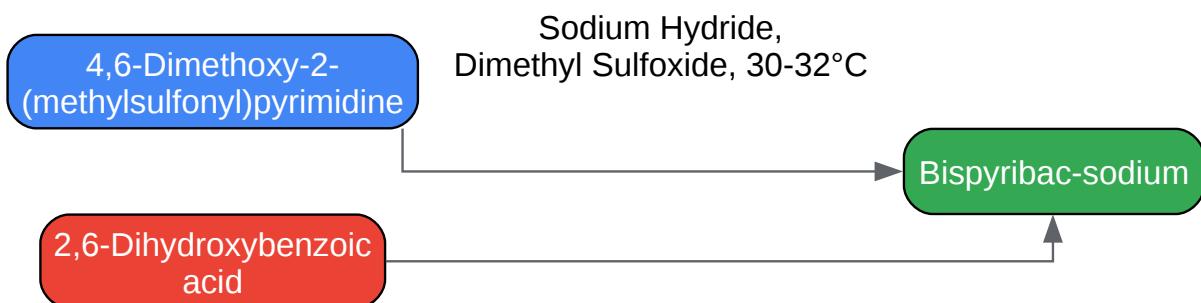
- A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.
- The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.
- An off-white precipitate forms, which is collected by vacuum filtration.
- The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield the final product.

Quantitative Data:

Reactant	Molar Quantity (mmol)	Yield (%)
2-Chloro-4,6-dimethoxypyrimidine	100	95.6

Synthesis of Bispyribac-sodium

Bispyribac-sodium is synthesized via the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (which can be synthesized from the intermediate in 3.1 by oxidation).



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Caption: Synthesis of Bispyribac-sodium.

Experimental Protocol:

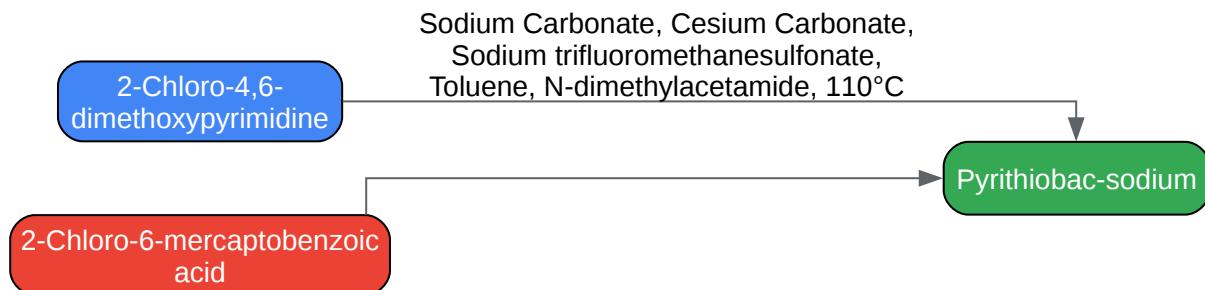
- A clear solution of 2,6-dihydroxybenzoic acid (154 g) in 500 ml of dimethyl sulfoxide is added over 2-3 hours to a mixture of sodium hydride (130 g of 60% oil-based emulsion) in 2 liters of dimethyl sulfoxide at 30-32°C.[5]
- The mixture is stirred for an additional 2 hours at 30-32°C.[5]
- 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (480 g) is then added over 2 hours.[5]
- The reaction is maintained at 30-32°C until completion, monitored by HPLC.[5]
- The resulting solid is filtered and washed with dimethyl sulfoxide.
- The wet solid is slurried in 1000 ml of methanol, followed by 1000 ml of 75% aqueous methanol.[5]
- The solid is dried to obtain Bispyribac-sodium.[5]
- For further purification, the product is re-slurried in 1200 ml of toluene at reflux temperature, cooled, filtered, and dried.[5]

Quantitative Data:

Reactant	Quantity	Yield (g)	Purity (HPLC)
2,6-dihydroxybenzoic acid	154 g	380	98.5%
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine	480 g		
Sodium Hydride (60%)	130 g		

Synthesis of Pyrimidobac-sodium

Pyrimidobac-sodium is synthesized by the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptopbenzoic acid.



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Caption: Synthesis of Pyrimidobac-sodium.

Experimental Protocol:

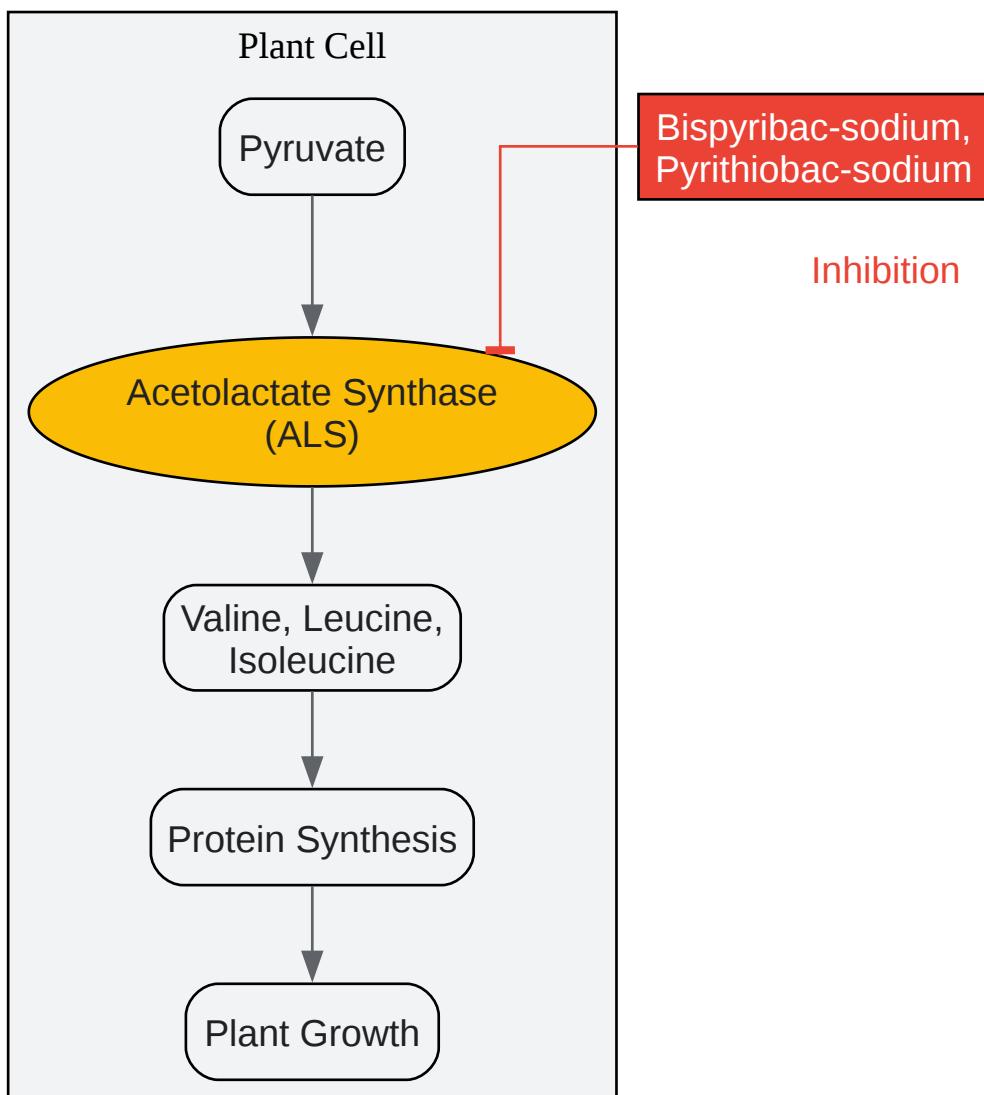
- To a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), 2-chloro-6-mercaptopbenzoic acid (10.34 g, 55 mmol), sodium trifluoromethanesulfonate (2.34 g, 15 mmol), cesium carbonate (16.3 g, 50 mmol), toluene (80 ml), and N-dimethylacetamide (20 ml).[6]
- The reaction mixture is heated at 110°C for 10 hours.[6]
- After cooling, the mixture is filtered, and the filter cake is washed with toluene.[6]
- The filtrate is recovered, and the filter cake is dried in vacuo.[6]
- The dried solid is dissolved in 70 ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[6]
- The resulting precipitate is filtered, washed with water, and dried to yield Pyrimidobac-sodium. [6]

Quantitative Data:

Reactant	Molar Quantity (mmol)	Yield (%)	Melting Point (°C)
2-Chloro-4,6-dimethoxypyrimidine	50.0	82.6	232.1-234.3

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from **4-chloro-2,6-dimethoxypyrimidine**, such as Bispyribac-sodium and Pyrithiobac-sodium, act by inhibiting the acetolactate synthase (ALS) enzyme.^{[3][4]} This enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.^[4] The inhibition of this pathway leads to a deficiency in these amino acids, which are critical for protein synthesis and overall plant growth, ultimately causing plant death.^[2]

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Caption: Mechanism of action of ALS-inhibiting herbicides.

Conclusion

4-Chloro-2,6-dimethoxypyrimidine and its isomer are indispensable intermediates in the agrochemical industry. The synthetic protocols provided herein offer efficient routes to valuable herbicides. Understanding the mechanism of action of these compounds is crucial for the development of new, more effective, and selective herbicides. The data and protocols presented in these notes serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

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